7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
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Overview
Description
7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methoxybenzyl group at the 7-position and three methyl groups at the 3, 4, and 8 positions. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and 3,4,8-trimethyl-2H-chromen-2-one.
Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a benzyl or silyl group.
Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 3,4,8-trimethyl-2H-chromen-2-one under basic conditions to form the ether linkage at the 7-position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-yielding catalysts, efficient solvents, and controlled temperature and pressure conditions to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one: A similar compound with a hydroxyl group at the 7-position instead of the 4-methoxybenzyl group.
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one: A compound with an ethoxy group at the 7-position.
7-(4-hydroxybenzyl)oxy-3,4,8-trimethyl-2H-chromen-2-one: A compound with a 4-hydroxybenzyl group at the 7-position.
Uniqueness
7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12-13(2)20(21)24-19-14(3)18(10-9-17(12)19)23-11-15-5-7-16(22-4)8-6-15/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYMRCUROLSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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